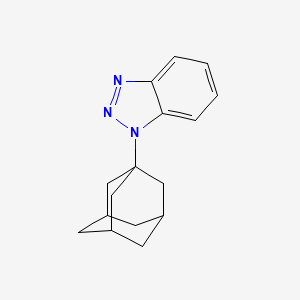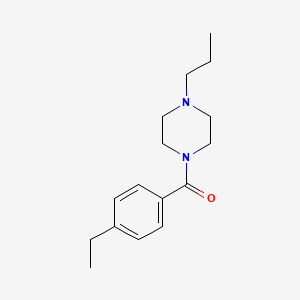![molecular formula C21H14IN3O4 B5191868 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5191868.png)
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring system substituted with an iodophenyl group, a methyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method is the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The iodophenyl group can be introduced via a halogenation reaction using iodine and a suitable oxidizing agent. The nitrobenzamide moiety is often synthesized through nitration of a benzamide precursor, followed by coupling with the benzoxazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for aromatic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring system can interact with the active site of enzymes, while the iodophenyl and nitrobenzamide groups can enhance binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or by inducing conformational changes in the enzyme structure.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
- N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
Uniqueness
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is unique due to the presence of the nitro group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The nitro group can participate in redox reactions and enhance the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O4/c1-12-16(6-3-7-18(12)25(27)28)20(26)23-15-8-9-19-17(11-15)24-21(29-19)13-4-2-5-14(22)10-13/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWYSBHDVXBZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
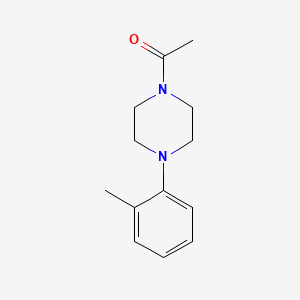
![1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)
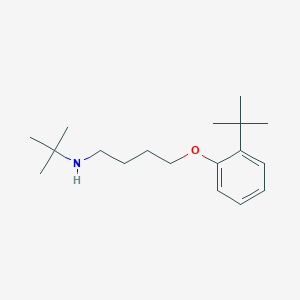
![5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5191836.png)

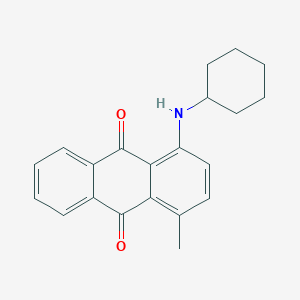
![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B5191863.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone](/img/structure/B5191876.png)
![methyl 2-[(3-{[(benzylthio)acetyl]amino}-2-methylbenzoyl)amino]benzoate](/img/structure/B5191883.png)
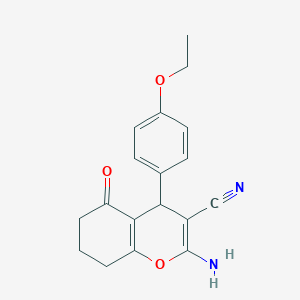
![Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate](/img/structure/B5191894.png)
